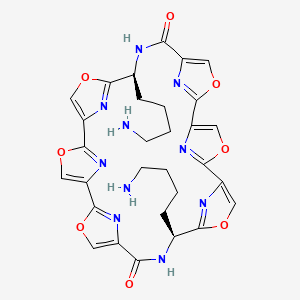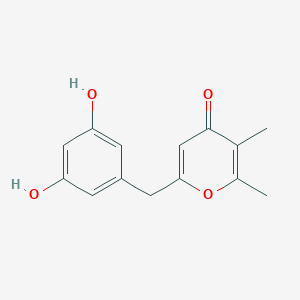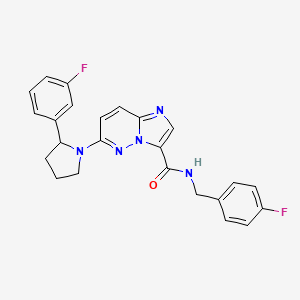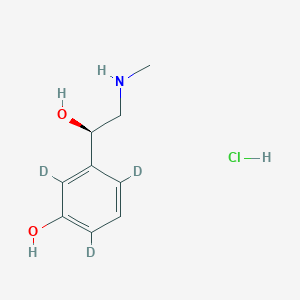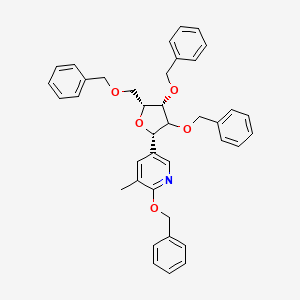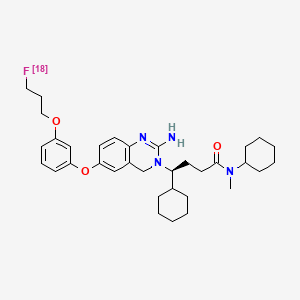![molecular formula C18H19N3O4S B12408967 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a deuterated phenyl group, which can be useful in isotopic labeling studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the phenyl ring, typically achieved through catalytic exchange reactions.
Formation of the Thiazolidine Ring: This can be accomplished via cyclization reactions involving appropriate thiourea derivatives and α-halo acids.
Coupling Reactions: The final step involves coupling the deuterated phenyl group with the thiazolidine-2,4-dione core using suitable linkers and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypyridinyl moiety.
Reduction: Reduction reactions can target the thiazolidine ring, potentially leading to ring-opening or hydrogenation.
Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions, facilitated by the presence of deuterium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the thiazolidine ring.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a model system for studying isotopic effects and reaction mechanisms. The presence of deuterium atoms allows for detailed kinetic isotope effect studies.
Biology
In biological research, the compound’s thiazolidine-2,4-dione core is of interest due to its potential anti-inflammatory and antidiabetic properties. It can be used in drug development and pharmacological studies.
Medicine
The compound may have therapeutic potential, particularly in the treatment of metabolic disorders. Its unique structure allows for targeted interactions with specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can modulate enzyme activity, while the deuterated phenyl group may influence the compound’s stability and reactivity. The hydroxypyridinyl moiety can participate in hydrogen bonding and coordination with metal ions, further affecting the compound’s biological activity.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, with applications in metabolic disorder treatment.
Deuterated Phenyl Compounds: Various deuterated phenyl derivatives used in isotopic labeling studies.
Uniqueness
The uniqueness of 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione lies in its combination of a deuterated phenyl group and a biologically active thiazolidine-2,4-dione core. This dual functionality makes it a valuable compound for both research and potential therapeutic applications.
特性
分子式 |
C18H19N3O4S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
5-[[2,3,5,6-tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i2D,3D,5D,6D |
InChIキー |
AGQGGZNSVNKGDU-KDWOUJHVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCN(C)C3=NC=C(C=C3)O)[2H] |
正規SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


